molecular formula C23H24ClNO8 B571402 Asenapine Citrate CAS No. 1411867-74-7

Asenapine Citrate

Katalognummer: B571402
CAS-Nummer: 1411867-74-7
Molekulargewicht: 477.894
InChI-Schlüssel: UDXWQAFGHJZEIQ-YYLIZZNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asenapine Citrate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest . This compound belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .

Analyse Chemischer Reaktionen

Types of Reactions

Asenapine Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine gas, methyl iodide.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of Asenapine, and various halogenated and alkylated derivatives .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Asenapine citrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a complex interaction with multiple neurotransmitter receptors, which underpins its therapeutic efficacy and side effect profile. This article provides a comprehensive overview of the biological activity of this compound, including its receptor affinities, pharmacokinetics, clinical efficacy, and case studies.

Asenapine exhibits a broad spectrum of receptor interactions:

  • Serotonin Receptors : Strong antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. It also acts as a partial agonist at the 5-HT1A receptor.
  • Dopamine Receptors : Antagonistic effects at D2, D3, and D4 receptors.
  • Adrenergic Receptors : Antagonism at α1A, α2A, α2B, and α2C adrenergic receptors.
  • Histamine Receptors : Significant antagonist activity at H1 and H2 receptors.

The binding affinities of asenapine for various receptors are notably higher than those of many other antipsychotics, with values exceeding 8.4 for all five serotonin receptor subtypes tested . This multi-receptor interaction is believed to contribute to its effectiveness in managing symptoms of psychosis and mood disorders while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.

Pharmacokinetics

The pharmacokinetic profile of asenapine is crucial for understanding its clinical application:

ParameterValue
Bioavailability (sublingual) 35%
Peak Plasma Concentration 0.5–1.5 hours
Half-Life Approximately 20 hours
Metabolism Primarily via CYP1A2 and UGT1A4
Excretion 50% urine, 50% feces

Asenapine is predominantly metabolized in the liver, with about 90% excreted in feces and urine within 96 hours post-administration . The drug's sublingual formulation allows for rapid absorption, making it suitable for acute management scenarios.

Clinical Efficacy

Asenapine has demonstrated significant efficacy in clinical trials for both schizophrenia and bipolar disorder:

  • In a study involving patients with acute manic or mixed episodes not fully responding to lithium or valproate, asenapine showed a greater reduction in Young Mania Rating Scale (YMRS) scores compared to placebo (–12.7 vs –9.3) after 12 weeks .
  • A case series highlighted the use of asenapine in patients with bipolar disorder who were intolerant or non-responsive to other treatments. Patients exhibited significant mood stabilization with minimal side effects over extended periods .

Case Studies Overview

Several case studies illustrate the practical application of asenapine in clinical settings:

  • Case Study A : A patient with severe agitation responded positively to sublingual asenapine (10 mg twice daily) after three days, leading to normalization of sleep patterns and mood stabilization after one month .
  • Case Study B : Another patient treated with asenapine (20 mg daily) alongside valproate experienced rapid symptom improvement within three weeks, maintaining stability over an 18-month follow-up without significant adverse effects .

Side Effects and Tolerability

Asenapine is generally well-tolerated compared to other antipsychotics. Common side effects include sedation due to histamine receptor antagonism but are less frequent than extrapyramidal symptoms associated with older antipsychotics . The sublingual route minimizes gastrointestinal side effects that can arise from oral formulations.

Eigenschaften

IUPAC Name

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXWQAFGHJZEIQ-YYLIZZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.